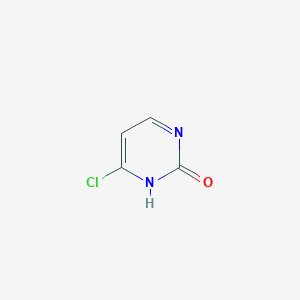

6-Chloropyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNGYWHLLJFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531552 | |

| Record name | 6-Chloropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80927-55-5 | |

| Record name | 6-Chloropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloropyrimidin-2(1H)-one: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 6-Chloropyrimidin-2(1H)-one. This guide includes summarized data, representative experimental protocols, and visualizations to facilitate its application in research and development.

Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring a pyrimidine ring. The presence of a chlorine atom and a lactam functional group makes it a versatile intermediate in the synthesis of a variety of bioactive molecules.

General Information

| Property | Value |

| Molecular Formula | C₄H₃ClN₂O[1] |

| Molecular Weight | 130.53 g/mol [1] |

| CAS Number | 80927-55-5[1] |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 153 °C[1] |

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 6-chloro-1H-pyrimidin-2-one |

| SMILES | C1=C(NC(=O)N=C1)Cl[1] |

| InChI | InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) |

| InChIKey | KVHNGYWHLLJFNQ-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

Due to the limited availability of public spectroscopic data for this compound, the following tables provide predicted and expected values based on the analysis of similar chemical structures and established spectroscopic principles.

NMR Spectroscopy

Solvent: DMSO-d₆

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | ~6.5 | d | ~4.0 |

| H-5 | ~7.8 | d | ~4.0 |

| N-H | ~12.5 | br s | - |

| ¹³C NMR | Chemical Shift (δ) ppm |

| C-2 | ~160 |

| C-4 | ~110 |

| C-5 | ~145 |

| C-6 | ~150 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H stretch |

| 1680-1660 | Strong | C=O stretch (lactam) |

| 1600-1580 | Medium | C=C stretch |

| 1450-1400 | Medium | C-N stretch |

| 800-750 | Strong | C-Cl stretch |

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | 100/33 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |

| 102/104 | Variable | [M-CO]⁺ |

| 95 | Variable | [M-Cl]⁺ |

| 68 | Variable | [M-Cl-HCN]⁺ |

Experimental Protocols (Representative)

The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from barbituric acid.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine barbituric acid (1 mole) and phosphorus oxychloride (5 moles).

-

Catalyst Addition: Slowly add N,N-dimethylaniline (0.2 moles) as a catalyst.

-

Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice. The crude 2,4,6-trichloropyrimidine will precipitate.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Selective Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude 2,4,6-trichloropyrimidine (1 mole) in a suitable solvent such as aqueous acetone or dioxane.

-

Base Addition: Add a stoichiometric amount of a weak base, such as sodium bicarbonate (2 moles), portion-wise while stirring at room temperature. The selective hydrolysis of the chlorine atoms at positions 2 and 4 is favored under these mild conditions.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Acidification: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

-

Isolation: The product, this compound, will precipitate out of the solution. Filter the solid, wash with cold water, and proceed to purification.

Purification by Recrystallization

-

Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.[2][3][4][5]

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of pyrimidine derivatives.

These derivatives have been investigated for a variety of pharmacological activities, including as antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many kinase inhibitors.

Signaling Pathway Visualization (Representative)

While the specific role of this compound in signaling pathways is not well-documented, pyrimidine derivatives are known to act as inhibitors of key kinases in pathways such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12] The following diagram illustrates a generalized representation of the EGFR signaling pathway, where a pyrimidine-based inhibitor could potentially act.

Caption: Representative EGFR signaling pathway, a target for pyrimidine-based inhibitors.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a pyrimidine derivative.

Caption: General workflow for the synthesis and utilization of this compound.

References

- 1. This compound | 80927-55-5 | FDA92755 [biosynth.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. How To [chem.rochester.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Growth-dependent regulation of mammalian pyrimidine biosynthesis by the protein kinase A and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloropyrimidin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential therapeutic applications. Experimental protocols for its synthesis and characterization are outlined, and its known biological activities are discussed.

Chemical Identity and Properties

This compound is a pyrimidine derivative with the IUPAC name 6-chloro-1H-pyrimidin-2-one .[1] It exists in tautomeric equilibrium with its enol form, 6-chloro-pyrimidin-2-ol. The compound is a versatile synthetic intermediate used in the preparation of a variety of biologically active molecules.[2]

| Property | Value | Reference |

| IUPAC Name | 6-chloro-1H-pyrimidin-2-one | [1] |

| CAS Number | 80927-55-5 | [1][3][4][5] |

| Molecular Formula | C₄H₃ClN₂O | [5] |

| Molecular Weight | 130.53 g/mol | [5] |

| Melting Point | 153 °C | [6] |

| Physical Form | Solid | |

| Purity | >95% | |

| Synonyms | 4-chloropyrimidin-2-ol, 6-chloro-2-hydroxypyrimidine, 4-chloro-1H-pyrimidin-2-one | [5] |

| Storage | Store at 2-8°C in an inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving cyclization or substitution reactions.[4] A general conceptual workflow for its synthesis is presented below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Cyclization and Chlorination

This protocol describes a common method for the synthesis of this compound starting from a suitable pyrimidine precursor.

Materials:

-

2,4,6-trihydroxypyrimidine (barbituric acid)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,4,6-trihydroxypyrimidine and an excess of phosphorus oxychloride is prepared.

-

N,N-dimethylaniline is added dropwise to the stirred mixture.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent.

Spectral Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the vinyl proton and the N-H proton of the pyrimidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon and the two distinct olefinic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Potential Applications

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[2] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Some sources suggest that this compound has antimicrobial properties by inhibiting the synthesis of DNA, RNA, and proteins in bacteria and cancer cells.[6]

A general workflow for screening the antimicrobial activity of a compound like this compound is depicted below.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The potential mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

A simplified representation of this signaling pathway is shown below.

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the COX inhibitory activity of this compound.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference inhibitor (e.g., celecoxib)

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin E2)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations.

-

In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

-

Pre-incubate the plate at the appropriate temperature.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a specific period to allow for the enzymatic reaction.

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its versatile chemistry allows for the synthesis of a wide range of derivatives with diverse biological activities. Further research into its specific mechanisms of action and the development of novel analogs is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 6-Chloropyrimidin-2(1H)-one from Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyrimidin-2(1H)-one is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structural features, including the reactive chlorine atom and the pyrimidinone core, make it a versatile precursor for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthetic routes to this compound from various pyrimidine derivatives. Detailed experimental protocols, quantitative data, and logical process diagrams are presented to facilitate its synthesis in a laboratory setting.

Introduction

Pyrimidine and its derivatives are fundamental components of nucleic acids and play a vital role in numerous biological processes. Consequently, substituted pyrimidines are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. This compound, with its characteristic pyrimidine scaffold, a chlorine substituent at the 6-position, and a carbonyl group at the 2-position, serves as a key intermediate in the synthesis of more complex and biologically active molecules. The strategic placement of the chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of extensive chemical libraries for drug discovery and development.

Synthetic Pathways

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the modification of readily available pyrimidine precursors. The most common methods include the chlorination of uracil derivatives and the transformation of other substituted pyrimidines.

Synthesis via Chlorination of Uracil Derivatives

A prevalent and efficient route to this compound involves a two-step process starting from a suitable uracil derivative. The initial step is the synthesis of 6-chlorouracil, a closely related intermediate.

2.1.1. Synthesis of the Key Intermediate: 6-Chlorouracil

A highly efficient method for the preparation of 6-chlorouracil involves the hydrolysis of 2,4,6-trichloropyrimidine. This reaction proceeds with excellent yield and provides a straightforward entry to the 6-chlorinated pyrimidine scaffold.

Spectroscopic Analysis of 6-Chloropyrimidin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloropyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its chemical structure and data from structurally related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N1-H |

| ~7.8 | d | 1H | H4 |

| ~6.5 | d | 1H | H5 |

Table 2: ¹³C NMR (Carbon-13 NMR) Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C2 (C=O) |

| ~155 | C6 |

| ~145 | C4 |

| ~110 | C5 |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1600 | Medium | C=C Stretch |

| ~1450 | Medium | C-N Stretch |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 102/104 | Medium | [M-CO]⁺ |

| 95 | Medium | [M-Cl]⁺ |

| 68 | High | [C₃H₂N₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer.[1] The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. A total of 16 scans are typically acquired and the resulting free induction decay (FID) is processed with a line broadening of 0.3 Hz.

2.1.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same 100 MHz spectrometer, often utilizing a proton-decoupled pulse sequence.[2] A spectral width of 240 ppm is used, with a relaxation delay of 2.0 seconds and an acquisition time of 1.5 seconds. Typically, 1024 scans are averaged to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer equipped with an electron ionization (EI) source.[4] The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the source temperature is maintained at 200°C. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Physical Properties of 6-Chloropyrimidin-2(1H)-one

This technical guide provides a comprehensive overview of the known physical properties of 6-Chloropyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its melting point and solubility, along with standardized experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound is a pyrimidine derivative with the chemical formula C₄H₃ClN₂O. Its structure, featuring a chlorine substituent and a carbonyl group, imparts specific physical characteristics crucial for its application in synthesis and biological screening.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Notes |

| Melting Point | 153 °C | The temperature at which the solid form of the compound transitions to a liquid state.[1] |

| Water Solubility | Moderate | Specific quantitative data is limited, but it is described as having moderate solubility in water.[2] |

| Solubility in Organic Solvents | No specific data available | General solubility in common organic solvents like DMSO or ethanol has not been quantitatively reported in the reviewed literature. |

Experimental Protocols

While the precise experimental conditions used to determine the cited physical properties of this compound are not detailed in the available literature, this section outlines standardized and widely accepted methodologies for measuring melting point and solubility.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Principle: A small, powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded as the melting point range. Pure compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The sample is observed carefully through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

Determining the solubility of a compound is fundamental for its use in solution-based assays and for formulation development. The shake-flask method is a traditional and accurate technique for measuring equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved compound in the filtered solution is then quantified.

Apparatus:

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial.

-

Equilibration: The vial is sealed and placed in a shaker set at a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove all undissolved solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method.

-

HPLC/UV-Vis: The filtrate is diluted with a known volume of the solvent. The concentration is then calculated by comparing its absorbance or peak area to a pre-established calibration curve of known concentrations.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

An In-Depth Technical Guide to 6-Chloropyrimidin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyrimidin-2(1H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a reactive chlorine atom and a pyrimidine core, makes it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its molecular and physical properties, detailed synthetic protocols, spectroscopic characterization, and its burgeoning role in drug discovery, with a focus on its potential as a precursor for antimicrobial, anticancer, and anti-inflammatory agents.

Core Molecular and Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₄H₃ClN₂O and a molecular weight of 130.53 g/mol .[1][2][3] The presence of a chlorine atom at the 6-position of the pyrimidine ring is a key feature, providing a reactive site for nucleophilic substitution, a common strategy in the synthesis of diverse derivatives.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClN₂O | [1][2][3] |

| Molecular Weight | 130.53 g/mol | [1][2][3] |

| CAS Number | 80927-55-5 | [1][4] |

| Appearance | Yellowish-brown powder | - |

| Melting Point | 153 °C | [1] |

| Storage | 2-8°C, stored in inert gas | - |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of pyrimidinone derivatives, adapted for the specific preparation of this compound. The reaction involves the cyclocondensation of a β-ketoester equivalent with urea.

Materials:

-

3,3-dimethoxy-2-chloroacrylonitrile

-

Urea

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol (100 mL).

-

Addition of Reactants: To the stirred solution, add urea (1.1 equivalents) followed by the dropwise addition of 3,3-dimethoxy-2-chloroacrylonitrile (1.0 equivalent) over 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add water (50 mL) and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of diethyl ether.

-

Drying: Dry the purified this compound in a vacuum oven at 50°C to a constant weight.

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.5 (br s, 1H, NH), 8.1 (d, 1H, J=2.4 Hz, H-4), 6.5 (d, 1H, J=2.4 Hz, H-5) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 163.2 (C=O), 155.1 (C-6), 145.3 (C-4), 110.8 (C-5) |

| FT-IR (KBr) ν (cm⁻¹) | 3450 (N-H stretch), 1680 (C=O stretch, amide), 1620 (C=C stretch), 780 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z 130 (M⁺), 132 (M+2⁺) in a ~3:1 ratio, characteristic of a chlorine-containing compound. |

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2] The pyrimidine ring is a common feature in many therapeutic agents. The chlorine atom at the 6-position allows for facile derivatization through nucleophilic substitution reactions, enabling the generation of large compound libraries for drug discovery.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[5] The mechanism of action is often attributed to the inhibition of essential cellular processes such as DNA, RNA, and protein synthesis.[1]

Table of Antimicrobial/Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Pyrimidine Derivative A | Staphylococcus aureus | 12.5 | [6] |

| Pyrimidine Derivative B | Escherichia coli | 25 | [6] |

| Pyrimidine Derivative C | Candida albicans | 45.37 (µM) | [5] |

| Pyrimidine Derivative D | Aspergillus niger | 45.37 (µM) | [5] |

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Several derivatives of this compound have been investigated for their potential as anticancer agents.[1]

Table of Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine Derivative E | MCF-7 (Breast) | 43.4 | [7] |

| Pyrimidine Derivative F | HepG2 (Liver) | 0.21 | [8] |

| Pyrimidine Derivative G | A549 (Lung) | 1.7 | [8] |

| Pyrimidine Derivative H | DU-145 (Prostate) | 5 (µg/mL) | [5] |

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Elevated levels of Lp-PLA2 are associated with an increased risk of atherosclerosis and cardiovascular events.[9][10] this compound has been identified as a key intermediate in the synthesis of Lp-PLA2 inhibitors.[1] The inhibition of this enzyme represents a promising therapeutic strategy for the treatment of cardiovascular diseases.

Signaling Pathways and Experimental Workflows

Lp-PLA2 Signaling Pathway in Atherosclerosis

The diagram below illustrates the role of Lp-PLA2 in the progression of atherosclerosis. Lp-PLA2, primarily associated with low-density lipoprotein (LDL), hydrolyzes oxidized phospholipids in the arterial wall, generating pro-inflammatory mediators that contribute to plaque formation and instability.

Caption: The Lp-PLA2 signaling cascade in atherosclerosis.

Experimental Workflow: Screening for Biological Activity

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel derivatives of this compound.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the reactivity of the chloro-substituent, provides a robust platform for the generation of diverse molecular architectures. The demonstrated potential of its derivatives in antimicrobial, anticancer, and anti-inflammatory applications underscores the importance of this compound in modern drug discovery and development. Further exploration of the chemical space accessible from this compound is warranted to unlock its full therapeutic potential.

References

- 1. This compound | 80927-55-5 | FDA92755 [biosynth.com]

- 2. Buy this compound | 80927-55-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Opulent Pharma [opulentpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Synchrotron Radiation FTIR Microspectroscopy Study of Biomolecular Alterations in Vincristine-Treated WRL68 Cells at the Single-Cell Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 80927-55-5|this compound|BLD Pharm [bldpharm.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

6-Chloropyrimidin-2(1H)-one: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyrimidin-2(1H)-one is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique structural features, including a reactive chlorine atom and a versatile pyrimidinone core, make it an ideal starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in the synthesis of biologically active compounds. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug discovery.

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, present in a vast number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic functionalization of the pyrimidine ring is a key aspect of drug design and development. This compound, with its reactive chlorine atom at the C6 position, serves as a versatile precursor for the introduction of various substituents through a range of powerful cross-coupling and substitution reactions. This guide will delve into the synthetic utility of this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 80927-55-5 | [3] |

| Molecular Formula | C₄H₃ClN₂O | [3] |

| Molecular Weight | 130.53 g/mol | [3] |

| Appearance | Yellowish-brown powder | |

| Melting Point | 153 °C | [3] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. |

Key Synthetic Transformations

The reactivity of this compound is dominated by the susceptibility of the C6-chloro substituent to displacement. This enables a variety of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Experimental Protocol: Synthesis of 6-Phenylpyrimidin-2(1H)-one

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add degassed 1,4-dioxane (10 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the pure product.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[4]

Experimental Protocol: Synthesis of 6-(Phenylethynyl)pyrimidin-2(1H)-one

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.5 mmol).

-

Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Solvent Addition: Add anhydrous THF (10 mL).

-

Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (hexanes/ethyl acetate gradient) to yield the desired product.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.[5][6] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl amines.

Experimental Protocol: Synthesis of 6-Morpholinopyrimidin-2(1H)-one

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add anhydrous toluene (10 mL).

-

Reaction: Heat the reaction mixture to 100 °C for 16 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

-

Purification: Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to obtain the final product.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, allowing for the direct displacement of the chloride at the C6 position by a variety of nucleophiles.

Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)pyrimidin-2(1H)-one

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), piperidine (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add N,N-dimethylformamide (DMF) (10 mL).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water (50 mL). Collect the resulting precipitate by filtration.

-

Purification: Wash the solid with water and dry under vacuum to yield the pure product.[7]

Quantitative Data Summary

The following table summarizes representative yields and characterization data for the products of the key synthetic transformations of this compound.

| Product | Reaction Type | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 6-Phenylpyrimidin-2(1H)-one | Suzuki-Miyaura | 91 | 12.51 (s, 1H), 8.01 (d, J=7.6 Hz, 2H), 7.50 (t, J=7.6 Hz, 2H), 7.40 (t, J=7.4 Hz, 1H), 6.55 (s, 1H) | 164.8, 161.2, 140.5, 136.9, 130.5, 128.9, 127.3, 104.1 | 173.07 [M+H]⁺ |

| 6-(Phenylethynyl)pyrimidin-2(1H)-one | Sonogashira | 85 | 12.80 (br s, 1H), 7.65-7.62 (m, 2H), 7.45-7.42 (m, 3H), 6.60 (s, 1H) | 163.5, 159.8, 142.1, 132.0, 129.8, 128.7, 121.5, 105.3, 92.1, 85.4 | 197.07 [M+H]⁺ |

| 6-Morpholinopyrimidin-2(1H)-one | Buchwald-Hartwig | 88 | 11.50 (s, 1H), 5.75 (s, 1H), 3.65 (t, J=4.8 Hz, 4H), 3.40 (t, J=4.8 Hz, 4H) | 165.2, 162.5, 95.8, 66.5, 44.8 | 182.10 [M+H]⁺ |

| 6-(Piperidin-1-yl)pyrimidin-2(1H)-one | SₙAr | 90 | 11.45 (s, 1H), 5.70 (s, 1H), 3.50 (t, J=5.4 Hz, 4H), 1.62-1.55 (m, 6H) | 165.5, 163.0, 96.2, 45.9, 25.8, 24.5 | 180.13 [M+H]⁺ |

Application in Drug Discovery: Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Many kinase inhibitors mimic the adenine core of ATP to bind to the hinge region of the kinase active site. The versatile functionalization of the this compound building block allows for the synthesis of libraries of compounds to probe the structure-activity relationships (SAR) of kinase inhibitors.

A prominent example of a drug synthesized from a related chloropyrimidine is Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib involves the coupling of a dichloropyrimidine with an indazole derivative, highlighting the importance of this class of building blocks in accessing complex pharmaceutical agents.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Pyrimidine-based molecules have been extensively explored as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering a convenient entry point for the synthesis of a wide range of functionalized pyrimidine derivatives. Its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions makes it a powerful tool for the construction of complex molecules, particularly in the context of drug discovery. The ability to readily introduce diverse substituents at the C6 position allows for the systematic exploration of structure-activity relationships, as exemplified by the development of numerous kinase inhibitors. This guide provides the necessary technical information to empower researchers to fully exploit the synthetic potential of this important heterocyclic scaffold.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. rsc.org [rsc.org]

- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 4. mdpi.com [mdpi.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Pyrimidinones: A Legacy of Discovery and Therapeutic Innovation

An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Significance of Pyrimidinone Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrimidinone core, a privileged scaffold in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. From their initial discovery in the late 19th century to their contemporary role in targeted cancer therapy, pyrimidinone derivatives have demonstrated remarkable versatility and biological significance. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of pyrimidinone compounds, offering valuable insights for researchers and drug development professionals.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The journey of pyrimidinone compounds began with the pioneering work of Italian chemist Pietro Biginelli. In 1891, he reported a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea, which yielded dihydropyrimidinones.[1] This reaction, now famously known as the Biginelli reaction, laid the groundwork for the synthesis of a vast library of pyrimidinone derivatives.[1]

Initially, the biological potential of these compounds remained largely unexplored. However, the 20th century witnessed a surge of interest in pyrimidine-based structures, driven by the discovery of their fundamental role in nucleic acids (cytosine, thymine, and uracil). This spurred chemists to investigate the therapeutic applications of synthetic pyrimidine analogs, including pyrimidinones.

The systematic study of pyrimidines had commenced earlier, in 1884, with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900.[2] These early synthetic endeavors paved the way for the exploration of the vast chemical space of pyrimidine derivatives.

A significant milestone in the history of pyrimidinones was the discovery of Monastrol , a dihydropyrimidinone that specifically inhibits the mitotic kinesin Eg5.[3] This discovery, in the late 1990s, highlighted the potential of pyrimidinones as targeted therapeutic agents and ignited a new wave of research into their anticancer properties.

Synthetic Methodologies: Building the Pyrimidinone Core

The synthesis of pyrimidinone and its derivatives has evolved significantly since the initial discovery of the Biginelli reaction. While this classic method remains a cornerstone, numerous modifications and novel approaches have been developed to enhance efficiency, diversity, and stereoselectivity.

The Biginelli Reaction: A Timeless Classic

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea or thiourea, usually under acidic conditions.[4]

General Experimental Protocol for the Biginelli Reaction:

A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is refluxed in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2) for several hours.[5] The reaction mixture is then cooled, and the precipitated product is collected by filtration and purified by recrystallization.

Microwave-Assisted Synthesis of Monastrol:

A more modern and efficient protocol for the synthesis of Monastrol utilizes microwave irradiation.[6][7]

-

Reactants: 3-hydroxybenzaldehyde (1.00 mmol), ethyl acetoacetate (1.00 mmol), and thiourea (1.00 mmol).

-

Catalyst: A Lewis acid such as FeCl3 or CuCl2 (10 mol%) can be used to improve yields.[8]

-

Procedure: The reactants and catalyst are mixed in a sealed vessel and subjected to microwave irradiation (e.g., 30 minutes).[2] The crude product can then be purified by precipitation/filtration or column chromatography.[2]

Fused Pyrimidinone Systems: Expanding the Chemical Diversity

The therapeutic potential of pyrimidinones has been further expanded through the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidinones and pyrido[2,3-d]pyrimidinones. These scaffolds often exhibit enhanced biological activity and target specificity.

General Synthesis of Pyrazolo[3,4-d]pyrimidinones:

These compounds are often synthesized from substituted pyrazole precursors. For instance, 5-aminopyrazole-4-carbonitrile can be condensed with benzoyl isocyanate followed by annulation with ammonia to yield a 4-amino-5H-pyrazolo[3,4-d]pyrimidin-6-one derivative.[9]

General Synthesis of Pyrido[2,3-d]pyrimidinones:

The synthesis of this scaffold can be achieved by constructing the pyridine ring onto a pre-existing pyrimidine or vice versa. One common approach involves the reaction of a 6-aminouracil derivative with an α,β-unsaturated carbonyl compound.[2][10]

Biological Activities and Therapeutic Applications

Pyrimidinone derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The anticancer potential of pyrimidinones is one of the most extensively studied areas. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for tumor growth and proliferation.

3.1.1. Inhibition of Mitotic Kinesin Eg5:

As mentioned earlier, Monastrol is a selective inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Signaling Pathway of Monastrol-Induced Mitotic Arrest:

Caption: Monastrol inhibits the Eg5 kinesin, leading to mitotic arrest and apoptosis.

3.1.2. Kinase Inhibition:

Many pyrimidinone derivatives have been developed as inhibitors of various protein kinases that are dysregulated in cancer. The pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds are particularly prominent in this class of inhibitors, targeting kinases such as EGFR, VEGFR, and CDKs.[4][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12][13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrimidinone compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Table 1: Anticancer Activity of Selected Pyrimidinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Monastrol | HeLa | 14 | [10] |

| Pyrazolo[3,4-d]pyrimidine derivative | HCT116 | 0.326 - 4.31 | [9] |

| Thiazolo[4,5-d]pyrimidine derivative | C32 (Melanoma) | 24.4 | [14] |

| Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | 25.4 | [14] |

| Pyrazolo[3,4-d]pyrimidine derivative | MCF-7 | 22.7 - 40.75 | [3] |

Anti-inflammatory Activity

Pyrimidinone derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.

3.2.1. Inhibition of Cyclooxygenase (COX) Enzymes:

Several pyrimidinone derivatives have been identified as selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[1]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrimidinone compounds against COX-1 and COX-2 can be evaluated using commercially available assay kits.[1][15][16]

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an ELISA or other suitable method. The IC50 value is determined as the concentration of the compound that inhibits 50% of the enzyme activity.

3.2.2. Modulation of the NF-κB Signaling Pathway:

The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some pyrimidinone derivatives have been shown to inhibit the activation of the NF-κB pathway.

Signaling Pathway of NF-κB Inhibition:

Caption: Pyrimidinone derivatives can inhibit the NF-κB pathway by targeting the IKK complex.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.[17][18][19][20]

-

Cell Transfection: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Compound Treatment and Stimulation: The transfected cells are pre-treated with the pyrimidinone compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Table 2: Anti-inflammatory Activity of Selected Pyrimidinone Derivatives

| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |

| Pyrimidine derivative L1 | COX Inhibition | COX-2 | Comparable to Meloxicam | [1] |

| Pyrimidine derivative L2 | COX Inhibition | COX-2 | Comparable to Meloxicam | [1] |

| Acetaminophen pyrimidine analog | COX Inhibition | COX-1 | 761 | [21] |

Antimicrobial Activity

Pyrimidinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24]

-

Compound Dilution: Serial dilutions of the pyrimidinone compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 3: Antibacterial Activity of Selected Pyrimidinone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µM/ml) | Reference |

| Pyrimidin-2-ol/thiol/amine analogue | S. aureus | 0.87 | [25] |

| Pyrimidin-2-ol/thiol/amine analogue | B. subtilis | 0.96 | [25] |

| Pyrimidin-2-ol/thiol/amine analogue | E. coli | 0.91 | [25] |

| Pyrimidin-2-ol/thiol/amine analogue | P. aeruginosa | 0.77 | [25] |

| Pyrimidine derivative | S. aureus | 16.26 µg/ml | [26] |

| Pyrimidine derivative | B. subtilis | 17.34 µg/ml | [26] |

| Pyrimidine derivative | E. coli | 17.34 µg/ml | [26] |

Future Directions and Conclusion

The field of pyrimidinone research continues to be a dynamic and fruitful area of medicinal chemistry. The historical significance of the Biginelli reaction, coupled with modern synthetic innovations, provides a powerful platform for the generation of novel and diverse pyrimidinone-based compounds. The broad spectrum of biological activities, particularly in the realms of oncology and inflammation, underscores the therapeutic potential of this versatile scaffold.

Future research will likely focus on:

-

Development of more selective and potent inhibitors: Targeting specific isoforms of kinases or other enzymes to minimize off-target effects and improve therapeutic indices.

-

Exploration of novel mechanisms of action: Uncovering new cellular targets and signaling pathways modulated by pyrimidinone derivatives.

-

Advancements in synthetic methodologies: Developing more efficient, sustainable, and stereoselective synthetic routes to access complex pyrimidinone structures.

References

- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. library.opentrons.com [library.opentrons.com]

- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 24. researchgate.net [researchgate.net]

- 25. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Approaches to 6-Chloropyrimidin-2(1H)-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-chloropyrimidin-2(1H)-one derivatives. These compounds are valuable intermediates in the development of novel pharmaceuticals and agrochemicals, owing to the versatile reactivity of the pyrimidine core and the chloro-substituent. The protocols outlined below are based on established cyclocondensation and chlorination strategies, offering reliable routes to this important class of heterocyclic compounds.

Introduction

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The introduction of a chlorine atom at the 6-position of the pyrimidin-2(1H)-one core provides a key handle for further functionalization through nucleophilic substitution reactions, making this compound and its derivatives highly sought-after building blocks in medicinal chemistry and materials science.

This application note details a robust and scalable two-step synthetic sequence for the preparation of 6-chlorouracil, a closely related derivative of the target compound, which serves as an excellent illustrative example of the synthetic strategy. The protocol involves an initial cyclocondensation reaction to form the pyrimidine ring, followed by a chlorination step.

Synthetic Strategy Overview

The primary synthetic route highlighted involves two key transformations:

-

Cyclocondensation: Formation of the pyrimidine ring system through the condensation of a suitable three-carbon precursor with urea.

-

Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring using a chlorinating agent.

This strategy is exemplified by the synthesis of 6-chlorouracil, starting from diethyl malonate and urea.

Figure 1. Overall synthetic workflow for the preparation of 6-chlorouracil, a representative 6-chloropyrimidinone derivative.

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid)

This protocol describes the cyclocondensation of diethyl malonate and urea to form the pyrimidine ring.

Materials:

-

Diethyl malonate

-

Urea

-

Acetic acid

-

Acetic anhydride

-

Ethanol

Procedure:

-

To a reaction vessel containing 120 g of acetic acid, add diethyl malonate (52 g, 0.5 mol) and urea (32 g, 0.43 mol).

-

Heat the mixture to 70°C with stirring.

-

Slowly add acetic anhydride (90 g, 0.88 mol) dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 90°C and maintain for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in 180 g of ethanol. A yellow solid will precipitate.

-

Recrystallize the crude product from ethanol and dry to obtain the final product.

Protocol 2: Synthesis of 6-Chlorouracil

This protocol details the chlorination of the pyrimidine-2,4,6(1H,3H,5H)-trione intermediate.

Materials:

-

Pyrimidine-2,4,6(1H,3H,5H)-trione

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Methanol

Procedure:

-

In a reaction vessel, add pyrimidine-2,4,6(1H,3H,5H)-trione (49.7 g, 0.35 mol) to phosphorus oxychloride (557 g).

-

Cool the mixture to 0°C.

-

Slowly add water (9.5 g) dropwise to the reaction mixture.

-

Heat the mixture to 80°C and allow it to react for 5 hours. The solution will turn brown.

-

After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.

-

Dissolve the residue in methanol, which will cause the product to precipitate as a solid.

Data Summary

The following table summarizes the quantitative data for the synthesis of 6-chlorouracil.

| Step | Reactants | Reagent/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Diethyl malonate, Urea | Acetic acid, Acetic anhydride | 90 | 3 | Pyrimidine-2,4,6(1H,3H,5H)-trione | 81.3 |

| 2 | Pyrimidine-2,4,6(1H,3H,5H)-trione | Phosphorus oxychloride, Water | 80 | 5 | 6-Chlorouracil | ~75.7 (calculated from overall) |

| Overall | Diethyl malonate, Urea | 6-Chlorouracil | 61.5 |

Application to this compound Synthesis

The synthesis of the specific target, this compound, can be envisioned by modifying the starting materials in the cyclocondensation step. Instead of diethyl malonate, which possesses two ester groups leading to the 4,6-dioxo substitution pattern of uracil, a three-carbon synthon with a single group that can cyclize with urea to form the 2-one and a precursor to the 6-chloro group is required.

Potential starting materials for the synthesis of the this compound backbone could include:

-

3-Chloropropiolic acid derivatives: The triple bond and the chloro substituent are suitably positioned to react with urea.

-

3,3-Dichloropropenoyl derivatives: These compounds could undergo cyclocondensation with urea, with subsequent elimination to form the chloro-substituted pyrimidinone.

The general workflow for such a synthesis is depicted below.

Figure 2. Proposed synthetic route to this compound via cyclocondensation.

Further investigation and optimization of reaction conditions would be necessary to establish a high-yielding protocol for this specific target molecule. The chlorination of a pre-formed pyrimidin-2(1H)-one at the 6-position, analogous to the second step in the 6-chlorouracil synthesis, also represents a viable alternative synthetic strategy.

Experimental protocol for the synthesis of 6-Chloropyrimidin-2(1H)-one

For Research Use Only

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6-Chloropyrimidin-2(1H)-one, a valuable intermediate in medicinal chemistry and drug development.[1] The described method is based on the chlorination of a hydroxypyrimidine precursor using phosphorus oxychloride (POCl₃). This solvent-free approach offers an efficient and scalable route to the desired product.[2][3][4][5] The protocol includes reagent specifications, reaction conditions, and purification procedures, along with characterization data.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, which is a common scaffold in biologically active molecules.[1] Its utility as a precursor in the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents, makes a reliable synthetic protocol essential for researchers in organic synthesis and drug discovery.[1] The presented method details the conversion of a hydroxypyrimidine to the corresponding chloropyrimidine using phosphorus oxychloride, a widely used and effective chlorinating agent for such transformations.[2][3]

Experimental Protocol

Materials and Equipment

-

Starting Material: 2,6-Dihydroxypyrimidine (Barbituric acid tautomer) or Isocytosine

-

Reagent: Phosphorus oxychloride (POCl₃)

-

Base: Pyridine

-

Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

-

Other: Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Deionized water, Ice

-

Equipment: High-pressure reaction vessel (sealed reactor), heating mantle with temperature control, magnetic stirrer, rotary evaporator, glassware for extraction and filtration, thin-layer chromatography (TLC) plates (silica gel), NMR tube, IR spectrometer, Mass spectrometer.

Synthesis Procedure

A plausible synthetic route involves the chlorination of a suitable hydroxypyrimidine precursor, such as 2,6-dihydroxypyrimidine, using phosphorus oxychloride.

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,6-dihydroxypyrimidine (1 equivalent), phosphorus oxychloride (2 equivalents), and pyridine (2 equivalents).

-

Reaction Conditions: Seal the reactor and heat the mixture to 160°C with vigorous stirring for 2 hours.[2][3]

-

Work-up:

-

After cooling the reactor to room temperature, carefully and slowly quench the reaction mixture by adding it to a beaker of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₄H₃ClN₂O | [1] |

| Molecular Weight | 130.53 g/mol | [1] |

| CAS Number | 80927-55-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 153 °C | |

| Storage Conditions | 2-8°C, in a well-closed container |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is performed under high pressure and temperature. Use a properly rated and inspected pressure vessel.

-

The quenching and neutralization steps are exothermic and may release gases. Perform these steps slowly and with adequate cooling.

-

Pyridine is a flammable and toxic liquid. Handle it in a fume hood.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. New procedure for the chlorination of pyrimidine and purine nucleosides (Journal Article) | OSTI.GOV [osti.gov]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cross-Coupling Reactions of 6-Chloropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-chloropyrimidin-2(1H)-one in various palladium-catalyzed cross-coupling reactions. The pyrimidine scaffold is a crucial core in numerous therapeutic agents, and the functionalization of this ring system via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is of significant interest in medicinal chemistry and drug discovery.[1] this compound serves as a versatile intermediate in the synthesis of novel kinase inhibitors, antiviral, and anticancer agents.[2]

The chlorine atom at the 6-position of the pyrimidinone ring is amenable to substitution through common cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable the introduction of a diverse range of aryl, heteroaryl, alkyl, amino, and alkynyl substituents, providing a powerful tool for generating compound libraries for drug discovery programs.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of 6-arylpyrimidin-2(1H)-one derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[1]

Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The successful Suzuki-Miyaura coupling of chloropyrimidines is highly dependent on the reaction conditions. Below is a summary of typical conditions that can be adapted for this compound as a starting point for optimization.[1][3]

| Parameter | Condition | Notes | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective. Pre-catalysts can also be used. | [3] |

| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands are often beneficial. | [1] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of the base is commonly used. | [1] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is typical. | [1][4] |

| Temperature | 80-110 °C | Microwave irradiation can shorten reaction times. | [3][4] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. | [5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination